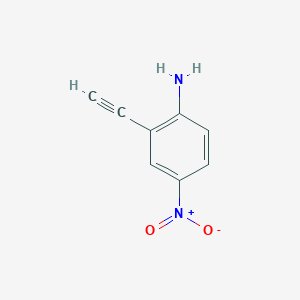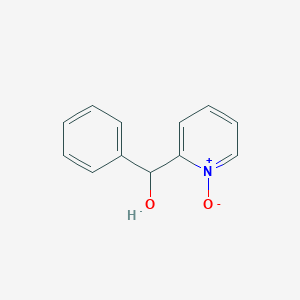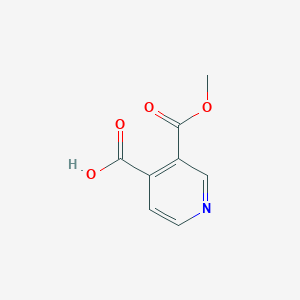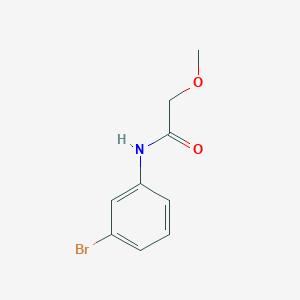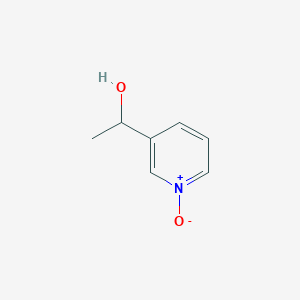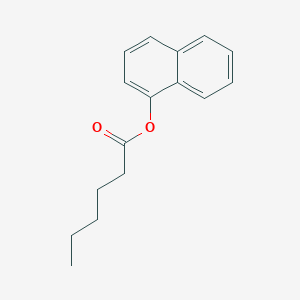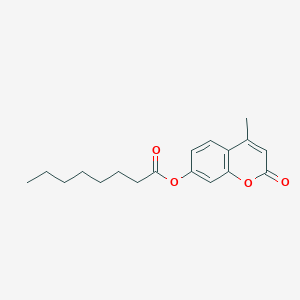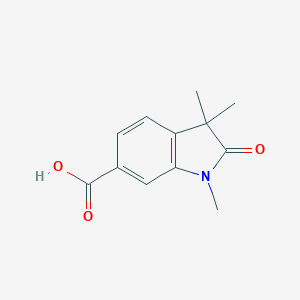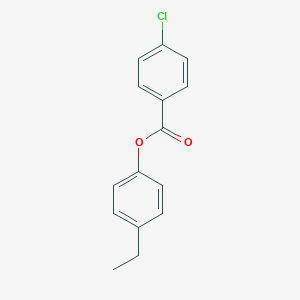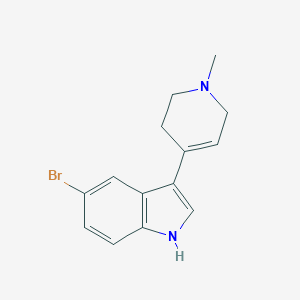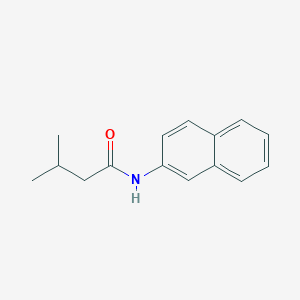
3-methyl-N-naphthalen-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-naphthalen-2-ylbutanamide is a chemical compound that belongs to the class of amides. It is a white crystalline powder with a molecular weight of 277.37 g/mol. The compound has been extensively studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-naphthalen-2-ylbutanamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in the production of certain molecules that are involved in the development and progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-methyl-N-naphthalen-2-ylbutanamide has several biochemical and physiological effects. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-methyl-N-naphthalen-2-ylbutanamide in lab experiments is its potential therapeutic applications. The compound has been found to have potential applications in the treatment of various diseases. However, one of the major limitations of using the compound in lab experiments is its toxicity. The compound has been found to be toxic to certain cells and tissues.
Direcciones Futuras
There are several future directions for the research on 3-methyl-N-naphthalen-2-ylbutanamide. One of the major areas of research is the development of new drugs based on the compound. Researchers are also exploring the potential applications of the compound in the treatment of other diseases. Additionally, research is being conducted to understand the mechanism of action of the compound and to improve its efficacy and safety.
Conclusion:
In conclusion, 3-methyl-N-naphthalen-2-ylbutanamide is a chemical compound that has potential applications in various scientific fields. The compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-methyl-N-naphthalen-2-ylbutanamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs based on it.
Métodos De Síntesis
The synthesis of 3-methyl-N-naphthalen-2-ylbutanamide can be achieved through a multistep process. The first step involves the reaction of naphthalene with methylmagnesium bromide to form 2-methyl-1-naphthol. The second step involves the reaction of 2-methyl-1-naphthol with butanoyl chloride to form 3-methyl-N-naphthalen-2-ylbutanamide.
Aplicaciones Científicas De Investigación
3-methyl-N-naphthalen-2-ylbutanamide has been extensively studied for its potential applications in various scientific fields. One of the major research areas is the development of new drugs for the treatment of various diseases. The compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
Número CAS |
6286-27-7 |
|---|---|
Nombre del producto |
3-methyl-N-naphthalen-2-ylbutanamide |
Fórmula molecular |
C15H17NO |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
3-methyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C15H17NO/c1-11(2)9-15(17)16-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11H,9H2,1-2H3,(H,16,17) |
Clave InChI |
XMJLQRVSPVGHAI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CC(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Solubilidad |
6.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



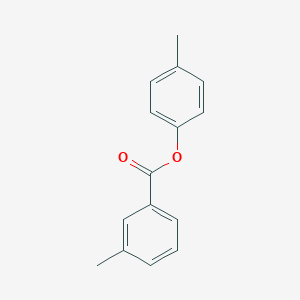
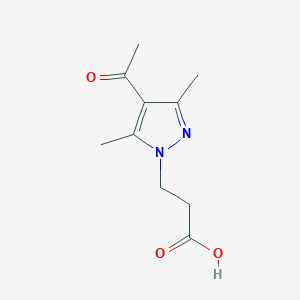
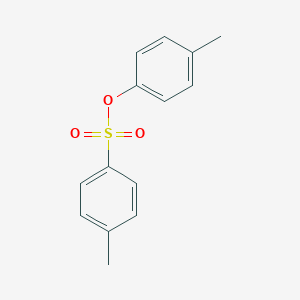
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
